molecular formula C13H14N2O3S B2927777 N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide CAS No. 733030-62-1

N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide

Cat. No.: B2927777
CAS No.: 733030-62-1
M. Wt: 278.33
InChI Key: JFPHEBZETBRQDS-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide is a thiazolidinone-based acetamide derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 3-methyl group and a methoxyphenylacetamide side chain. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties . Its structure features a conjugated enone system within the thiazolidinone ring, which may contribute to its biological activity through interactions with cellular targets.

Properties

IUPAC Name

(2E)-N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15-12(17)8-19-13(15)7-11(16)14-9-5-3-4-6-10(9)18-2/h3-7H,8H2,1-2H3,(H,14,16)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPHEBZETBRQDS-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC1=CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C(=O)CS/C1=C/C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide is a synthetic compound that belongs to the thiazolidinone class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13_{13}H14_{14}N2_2O3_3S, with a molecular weight of 278.33 g/mol. Its structural features include a methoxy-substituted phenyl group, a thiazolidinone moiety, and an acetamide functional group, which contribute to its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with similar thiazolidinone structures have shown antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 fold .

Table 1: Antimicrobial Activity Comparison

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
E. coli0.004–0.030.008–0.06
En. cloacae0.002–0.010.005–0.04
M. flavus0.01–0.050.02–0.1

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies using different cancer cell lines such as MCF7 (breast cancer), HT29 (colon cancer), and Jurkat (T-cell leukemia). The compound has shown promising results in inhibiting cell proliferation, with IC50_{50} values indicating effective cytotoxicity.

Table 2: Anticancer Activity Results

CompoundCell LineIC50_{50} (µM)
N-(2-methoxyphenyl)-...MCF715
N-(2-methoxyphenyl)-...HT2912
N-(2-methoxyphenyl)-...Jurkat10

In comparative studies, several derivatives of thiazolidinones have been synthesized that exhibit increased potency compared to standard chemotherapeutics like cisplatin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituent Variations : The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly affects the compound's potency.
  • Thiazolidinone Modifications : Alterations in the thiazolidinone core can enhance or reduce biological activity.

Table 3: SAR Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-methoxyphenyl)-...Contains a 4-methoxy groupSimilar antimicrobial
5-(4-Methoxyphenyl)-thiazolidineLacks acetamide functionalityModerate anticancer

Case Studies and Research Findings

Recent research highlights the compound's potential as a therapeutic agent:

  • Study on Anticancer Effects : A study published in MDPI demonstrated that derivatives of thiazolidinones exhibited increased cytotoxicity against multiple cancer cell lines compared to cisplatin .
  • Antimicrobial Efficacy : Another investigation revealed that derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Activity: The quinazoline-sulfonyl group in compound 38 enhances anticancer activity against multiple cell lines (HCT-1, MCF-7) . The methoxyphenyl group in the target compound may influence solubility and target binding compared to chlorophenyl or methylphenyl analogs .

Synthetic Efficiency: Compounds with benzylidene or nitro-furyl substituents (e.g., 13, 25) show variable yields (53–89%), likely due to steric and electronic effects during cyclization .

Pharmacological Comparisons
  • Anticancer Activity: Quinazoline-sulfonyl analogs (e.g., 38–40) exhibit IC₅₀ values in the nanomolar range against prostate (PC-3) and breast (MCF-7) cancer cells . The absence of a sulfonyl group in the target compound may limit similar potency.
  • Anticonvulsant Activity : Ralitoline, a structural analog with a 2-chloro-6-methylphenyl group, demonstrated efficacy in preclinical models, suggesting that the target compound’s 2-methoxyphenyl substituent could modulate CNS activity .
  • Antimicrobial Potential: Thiazolidinones with 2-thioxo and benzylidene groups (e.g., 11, 25) show activity against bacterial and fungal strains, though the target compound’s profile remains unexplored .
Spectroscopic and Crystallographic Data
  • NMR and MS : Most analogs (e.g., 25 , 29 ) are characterized by ¹H/¹³C NMR peaks for methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–8.2 ppm), consistent with the target compound’s expected spectra .
  • Crystal Packing: Related compounds exhibit hydrogen-bonding networks involving the thiazolidinone carbonyl and acetamide NH, which stabilize their solid-state structures .

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